3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
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Overview
Description
3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound with a molecular formula of C7H9BrN2.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .
Mode of Action
It is known that similar compounds inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Biochemical Pathways
Kinase inhibition can affect a variety of cellular processes, including cell growth, division, and death .
Result of Action
Kinase inhibitors typically prevent the activation of proteins necessary for cell functions, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrroloimidazole class have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, leading to changes in the activity of the target biomolecules .
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves the bromination of 1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate in suitable solvents.
Major Products Formed:
Substitution: Formation of 3-substituted derivatives such as 3-azido, 3-thio, or 3-alkoxy compounds.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Scientific Research Applications
3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of novel materials, catalysts, and agrochemicals.
Comparison with Similar Compounds
1-Methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.
3-Iodo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole:
Uniqueness: 3-Bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6-3-2-4-10(6)7(8)9-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVXQJPXMGEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN2C(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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